(Pyridin-3-ylmethyl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

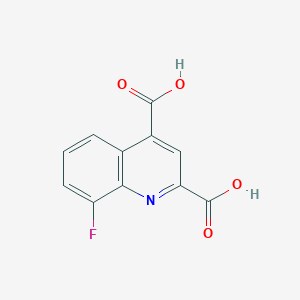

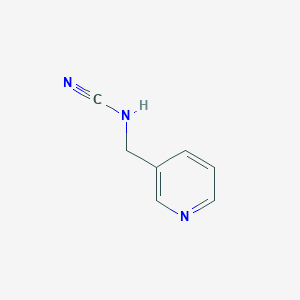

(Pyridin-3-ylmethyl)cyanamide is a chemical compound with the molecular formula C7H7N3. It is used for scientific research and development .

Synthesis Analysis

The synthesis of cyanamides, including (Pyridin-3-ylmethyl)cyanamide, has been a topic of interest in recent years. The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . An operationally simple oxidation-cyanation method for the synthesis of cyanamides has been described and is demonstrated to be amenable for the cyanation of a variety of primary and secondary amines and aniline derivatives .Molecular Structure Analysis

The molecular structure of (Pyridin-3-ylmethyl)cyanamide is characterized by a nitrogen-carbon-nitrogen (NCN) connectivity. This unique structure is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis

Cyanamide-based radical cascade reactions are emerging as an important tool to access nitrogen-containing polycyclic frameworks. These compounds are key intermediates in heterocyclic natural products . The cleavage of the N–CN bond of cyanamide offers routes to difunctionalization of C–C multiple bond aminocyanation .Scientific Research Applications

Cycloaddition Chemistry

Cyanamides, including the pyridinyl-substituted variant, participate in cycloaddition reactions. These reactions involve the formation of new cyclic compounds by combining two or more reactants. The presence of the cyanamide group allows for diverse reactivity, leading to the synthesis of heterocycles and other interesting structures. Researchers have explored these reactions to create novel compounds with potential applications in materials science and drug discovery .

Coordination Chemistry

Organometallic complexes of cyanamide, including those with pyridinylmethyl substituents, have applications in materials science and biological research. These complexes offer multiple coordination sites, allowing them to interact with metal ions or other ligands. The resulting coordination compounds exhibit diverse properties, such as luminescence, catalysis, and magnetic behavior. Researchers explore these complexes for potential use in sensors, imaging agents, and drug delivery systems .

Allelopathic Effects in Agriculture

Cyanamide (also known as hydrogen cyanamide) has allelopathic properties. When applied to soil, it inhibits weed growth by interfering with plant metabolism. The pyridinylmethyl cyanamide variant may exhibit similar effects, making it a potential eco-friendly alternative to chemical herbicides. Researchers investigate its impact on weed control and sustainable agriculture .

Safety and Hazards

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years. The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . Future research may focus on further exploring the unique properties of cyanamides and developing new applications for these compounds.

properties

IUPAC Name |

pyridin-3-ylmethylcyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTZUHICDMIMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pyridin-3-ylmethyl)cyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)

![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone](/img/structure/B2587436.png)

![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)

![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)